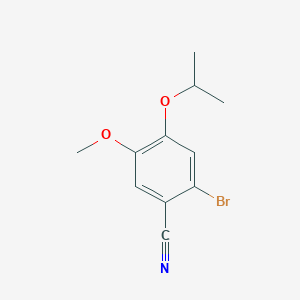

2-Bromo-4-isopropoxy-5-methoxybenzonitrile

Description

Contextualization within Aromatic Halogenated Nitrile Chemistry

Aromatic halogenated nitriles are a class of organic compounds that are of significant importance in synthetic chemistry. guidechem.com The presence of both a halogen atom and a nitrile group on an aromatic ring provides two distinct and reactive functional handles. The nitrile group is a versatile precursor that can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines. guidechem.com The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. guidechem.com

The halogen substituent, in this case, bromine, offers a site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Additionally, the bromine atom can be replaced through nucleophilic aromatic substitution reactions, further expanding the synthetic possibilities. The synthesis of aromatic nitriles can be achieved through several established methods, including the Sandmeyer reaction, which involves the conversion of an aryl amine to a diazonium salt followed by treatment with a cyanide salt, and the Rosenmund-von Braun reaction, where an aryl halide is reacted with copper(I) cyanide. guidechem.com

Academic Research Significance of Benzonitrile (B105546) Derivatives with Methoxy (B1213986) and Isopropoxy Substituents

Benzonitrile derivatives containing alkoxy groups such as methoxy and isopropoxy are of considerable interest in medicinal chemistry and materials science. The methoxy group, in particular, is a common feature in many natural products and approved drugs. mdpi.comnih.gov Its presence can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov The position of the methoxy group on the aromatic ring can have a pronounced effect on the biological properties of a molecule. nih.gov

The combination of methoxy and isopropoxy groups on a benzonitrile scaffold can lead to compounds with potential applications in various fields. For instance, benzonitrile derivatives are being explored for their use in organic light-emitting diodes (OLEDs) due to their photophysical properties. rsc.org Furthermore, the antioxidant and anticancer activities of various substituted benzonitriles are subjects of ongoing research. mdpi.com The synthesis of benzonitrile derivatives with specific alkoxy substitution patterns, such as 4-methoxy-3-(3-morpholinopropoxy)benzonitrile, highlights their role as key intermediates in the preparation of pharmacologically active compounds, including epidermal growth factor receptor (EGFR) inhibitors. researchgate.netmdpi.com The specific compound 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, with its unique substitution pattern, serves as a valuable intermediate for creating novel molecules with potentially interesting biological or material properties.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-4-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZGOZFFYWJHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)Br)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407849 | |

| Record name | 2-bromo-4-isopropoxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515846-11-4 | |

| Record name | 2-bromo-4-isopropoxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Bromo 4 Isopropoxy 5 Methoxybenzonitrile

Precursor Identification and Synthesis Pathways

The successful synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile hinges on the identification and preparation of suitable precursors. The most direct pathway involves the late-stage introduction of the isopropoxy group onto a pre-formed 2-bromo-5-methoxybenzonitrile (B150773) scaffold containing a hydroxyl group at the C4 position.

Derivatization from 2-Bromo-4-hydroxy-5-methoxybenzonitrile

A logical and convergent synthetic approach identifies 2-Bromo-4-hydroxy-5-methoxybenzonitrile as the immediate precursor to the target compound. This strategy allows for the introduction of the isopropoxy group in the final step, simplifying purification and characterization. The synthesis of this key hydroxy intermediate can be approached from more readily available starting materials, such as those containing a methoxy (B1213986) group that can be selectively cleaved.

For instance, a plausible route to a hydroxybenzonitrile involves the demethylation of a corresponding methoxy-substituted benzonitrile (B105546). A general method for such a transformation is the treatment of a methoxy-substituted compound with a Lewis acid like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane (B109758) (DCM). This reaction selectively cleaves the methyl ether to reveal the free hydroxyl group.

Bromination and Nitrile Group Installation in Related Benzonitrile Scaffolds

Alternative synthetic pathways involve the earlier installation of the bromine atom and the nitrile group onto a benzonitrile scaffold that already possesses the required alkoxy substituents, or precursors thereof. The Sandmeyer reaction is a classical and effective method for introducing a nitrile group onto an aromatic ring. This reaction typically involves the diazotization of an appropriately substituted aniline (B41778) (amino-substituted benzene (B151609) derivative) with a nitrite (B80452) source under acidic conditions, followed by treatment with a copper(I) cyanide salt.

Bromination of substituted benzaldehydes or other benzene derivatives is another key strategy. For example, the bromination of 3,4-dimethoxybenzaldehyde (B141060) can be achieved using bromine in acetic acid to yield 2-bromo-4,5-dimethoxybenzaldehyde. google.com This brominated aldehyde can then be converted to the corresponding nitrile. One method for this conversion is the reaction of the corresponding benzoic acid with ammonia (B1221849) at high temperatures. chemicalbook.com

Etherification Protocols for Isopropoxy and Methoxy Introduction

The introduction of the isopropoxy group onto the phenolic precursor, 2-Bromo-4-hydroxy-5-methoxybenzonitrile, is most commonly achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane.

The choice of base and solvent is critical for the success of the Williamson ether synthesis. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or acetone (B3395972) to facilitate the SN2 reaction.

Reaction Conditions and Process Optimization in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates. Key parameters that are typically optimized include temperature, reaction time, and the stoichiometry of the reagents.

For the Williamson etherification step, a moderately elevated temperature is often employed to ensure a reasonable reaction rate without promoting side reactions. The selection of the base is also important; a strong base like sodium hydride ensures complete deprotonation of the phenol (B47542), while a weaker base like potassium carbonate may require more forcing conditions but can be easier to handle.

Below is a table summarizing typical conditions for the key etherification reaction.

| Parameter | Typical Conditions | Purpose |

| Precursor | 2-Bromo-4-hydroxy-5-methoxybenzonitrile | Provides the scaffold for etherification. |

| Alkylating Agent | 2-Bromopropane or 2-Iodopropane | Source of the isopropyl group. |

| Base | K₂CO₃, NaH, or Cs₂CO₃ | Deprotonates the phenolic hydroxyl group. |

| Solvent | DMF, Acetonitrile, or Acetone | Provides a suitable medium for the SN2 reaction. |

| Temperature | Room Temperature to 80 °C | Influences the rate of reaction. |

| Reaction Time | 2 to 24 hours | Duration required for reaction completion. |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final product, this compound, are essential for obtaining a compound of high purity. Standard laboratory techniques are employed at each stage of the synthesis.

Following the etherification reaction, a typical workup procedure involves quenching the reaction mixture, often with water, to neutralize any remaining base and dissolve inorganic salts. The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is subsequently washed with water and brine to remove any remaining water-soluble impurities. After drying the organic phase over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), the solvent is removed under reduced pressure to yield the crude product.

For the purification of both the intermediate, 2-Bromo-4-hydroxy-5-methoxybenzonitrile, and the final product, silica (B1680970) gel column chromatography is a commonly used technique. A solvent system, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, is used as the eluent to separate the desired compound from any unreacted starting materials or byproducts. The purity of the isolated fractions is often monitored by thin-layer chromatography (TLC). In some cases, recrystallization from a suitable solvent or solvent mixture can also be an effective method for purification.

The table below outlines a general purification protocol.

| Step | Technique | Reagents/Solvents | Purpose |

| 1. Quenching | Addition of water | Water | Neutralizes the reaction and dissolves salts. |

| 2. Extraction | Liquid-liquid extraction | Ethyl acetate, Dichloromethane | Transfers the product to an organic phase. |

| 3. Washing | Washing of organic phase | Water, Brine | Removes water-soluble impurities. |

| 4. Drying | Drying of organic phase | Na₂SO₄ or MgSO₄ | Removes residual water from the organic solvent. |

| 5. Concentration | Rotary evaporation | N/A | Removes the solvent to yield the crude product. |

| 6. Purification | Column Chromatography | Silica gel, Hexanes/Ethyl Acetate | Separates the product from impurities. |

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 4 Isopropoxy 5 Methoxybenzonitrile

Reactions Involving the Aromatic Bromine Moiety

The carbon-bromine bond on the aromatic ring is a key site for transformations that build molecular complexity, primarily through the formation of new carbon-carbon and carbon-heteroatom bonds.

As a substituted aryl bromide, 2-Bromo-4-isopropoxy-5-methoxybenzonitrile is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C2 position of the benzonitrile (B105546) ring.

Mizoroki-Heck Reaction: In this process, the aryl bromide is coupled with an alkene to form a new, substituted alkene. organic-chemistry.orgnih.gov The reaction typically requires a palladium catalyst and a base. A high-temperature Heck coupling has been successfully demonstrated on a structurally similar compound, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, with ethyl acrylate, indicating the viability of this transformation. syntheticpages.org

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org The reaction is catalyzed by a palladium complex, often employing sterically hindered phosphine (B1218219) ligands, and requires a base. beilstein-journals.org This provides a direct route to N-aryl derivatives from this compound.

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Biaryl derivative |

| Mizoroki-Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | Stilbene derivative |

| Buchwald-Hartwig Amination | R₂NH (Amine) | Pd₂(dba)₃/XPhos, BINAP | NaOtBu, K₃PO₄ | Aryl amine |

While aryl halides are generally unreactive toward nucleophiles, substitution can occur under specific conditions, most notably through the SNAr mechanism. masterorganicchemistry.com This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). byjus.comscience.gov In this compound, the nitrile group (-CN) is a potent electron-withdrawing group located ortho to the bromine atom. This positioning strongly activates the C2 carbon for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Strong nucleophiles like alkoxides (e.g., sodium methoxide), amides, or thiolates can displace the bromide ion to form the corresponding substituted products. byjus.com Although the alkoxy groups (-OCH₃ and -OCH(CH₃)₂) are electron-donating by resonance, the powerful activating effect of the ortho-nitrile group is generally sufficient to enable the SNAr reaction. masterorganicchemistry.com

Transformations of the Nitrile Functional Group

The cyano group is a versatile functional handle that can be converted into several other important chemical moieties through hydrolysis, reduction, or participation in cyclization reactions. youtube.com

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions. yu.edu.jo Careful or partial hydrolysis, often catalyzed by transition metals under neutral conditions, can yield the corresponding primary amide, 2-bromo-4-isopropoxy-5-methoxybenzamide. orgsyn.org More vigorous conditions, such as heating with strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), will lead to complete hydrolysis, first to the amide and then to the corresponding carboxylic acid, 2-bromo-4-isopropoxy-5-methoxybenzoic acid. oup.comznaturforsch.com

Reduction: The nitrile group can be reduced to afford primary amines or aldehydes, depending on the reducing agent used. Catalytic hydrogenation or treatment with strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding (2-bromo-4-isopropoxy-5-methoxyphenyl)methanamine. youtube.com In contrast, using a sterically hindered and less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H), especially at low temperatures, allows for the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed upon aqueous workup to furnish the corresponding aldehyde, 2-bromo-4-isopropoxy-5-methoxybenzaldehyde. masterorganicchemistry.com

Table 2: Key Transformations of the Nitrile Group

| Transformation | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Partial Hydrolysis | H₂O, mild acid/base or catalyst | - | Primary Amide |

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Primary Amide | Carboxylic Acid |

| Full Reduction | 1) LiAlH₄; 2) H₂O | - | Primary Amine |

| Partial Reduction | 1) DIBAL-H, -78 °C; 2) H₂O | Imine | Aldehyde |

The ortho positioning of the bromine and nitrile groups provides a structural motif conducive to intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, in a Parham-type cyclization, bromine-lithium exchange with an organolithium reagent at low temperature would generate an ortho-lithiated benzonitrile. This intermediate could then react with an added electrophile, or in some cases, an intramolecular electrophilic center, to form a new ring. lookchem.com Furthermore, transition-metal-catalyzed processes can facilitate tandem reactions where an intermolecular addition to the nitrile is followed by an intramolecular cyclization. For example, palladium-catalyzed addition of an organoboron reagent to the nitrile can generate a ketimine intermediate that, if an appropriate functional group is present, can cyclize to form N-heterocycles. nih.gov

Reactivity and Stability of Isopropoxy and Methoxy (B1213986) Ether Linkages

Aryl ether linkages are known for their general chemical stability, rendering them robust under a wide range of reaction conditions, including those typically used for cross-coupling and nitrile transformations. ontosight.ai

Methoxy Group (-OCH₃): The aryl methyl ether bond is particularly stable and resistant to cleavage. rsc.org Demethylation requires harsh conditions, such as heating with strong protic acids like HBr or HI, or with Lewis acids like BBr₃. tandfonline.com

Isopropoxy Group (-OCH(CH₃)₂): The aryl isopropyl ether linkage is also quite stable but can be more susceptible to cleavage under acidic conditions compared to the methoxy group. This is because acid-catalyzed cleavage would proceed via a protonated ether intermediate, and the subsequent departure of the phenol (B47542) would form a secondary isopropyl carbocation, which is more stable than the corresponding methyl carbocation.

Under the typically basic or neutral conditions of many palladium-catalyzed coupling reactions or the specific conditions for nitrile reduction/hydrolysis, both the methoxy and isopropoxy groups are expected to remain intact. Their primary influence on reactivity is electronic; as ortho, para-directing electron-donating groups, they activate the aromatic ring toward electrophilic substitution (not the primary focus here) and influence the electron density at the sites of other reactions.

Role As a Synthetic Building Block in Complex Chemical Architectures

Precursor for Advanced Aromatic Scaffolds

The presence of a bromine atom on the aromatic ring makes 2-Bromo-4-isopropoxy-5-methoxybenzonitrile an ideal substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors. For instance, in a Suzuki coupling reaction, the bromine atom can be efficiently replaced with a variety of aryl or heteroaryl boronic acids, effectively forging a new carbon-carbon bond. uzh.ch This capability allows chemists to append diverse aromatic systems onto the benzonitrile (B105546) core, leading to the creation of biaryl and heteroaryl structures that are prevalent in medicinal chemistry and materials science. This strategic C-C bond formation is a cornerstone for building larger, more elaborate aromatic scaffolds that would be difficult to assemble otherwise. researchgate.net

Structural Motif in the Design of Enzyme Modulators

The specific substitution pattern of this compound provides a unique combination of electronic and steric properties that are relevant in the design of molecules intended to interact with biological targets like enzymes.

Contribution to Ligand-Enzyme Recognition through Substituent Effects

Each substituent on the benzonitrile ring contributes to its potential binding affinity and selectivity for an enzyme's active site. The isopropoxy and methoxy (B1213986) groups can participate in hydrophobic and van der Waals interactions within the binding pocket. The larger isopropoxy group, in particular, can serve as a steric anchor, orienting the molecule in a specific conformation required for effective binding. The bromine atom, while often used as a synthetic handle, can also form halogen bonds—a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in amino acid residues—which can enhance binding affinity and selectivity. nih.gov The nitrile group can act as a hydrogen bond acceptor, further stabilizing the ligand-enzyme complex.

Insights from Structure-Activity Relationship (SAR) Studies on Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme modulators. nih.govacademie-sciences.fr By systematically modifying the structure of a lead compound and assessing the impact on biological activity, researchers can identify key molecular features required for function. For analogues of this compound, SAR studies could explore how variations in the substituents affect enzyme inhibition.

The following table outlines hypothetical modifications and their potential impact based on established medicinal chemistry principles. nih.govpsu.edu

| Modification to Parent Scaffold | Potential Rationale / SAR Insight |

| Replace Isopropoxy with smaller (Methoxy) or larger (Cyclohexyloxy) group | Probes the size and shape of the hydrophobic binding pocket. A significant change in activity would suggest a sterically constrained region. |

| Replace Bromine with other halogens (Cl, F, I) | Investigates the role of halogen bonding and electronics. Iodine is a stronger halogen bond donor, while fluorine can alter metabolic stability. nih.gov |

| Shift the position of the Methoxy group | Determines the optimal placement of hydrogen bond acceptors or electron-donating groups for interaction with specific enzyme residues. |

| Reduce Nitrile to an Aminomethyl group | Introduces a basic, positively charged group that can form ionic interactions or strong hydrogen bonds with acidic residues like aspartate or glutamate. |

Intermediate in Natural Product Analogue Synthesis (e.g., Zephycandidine A analogues)

The synthesis of analogues of complex natural products is a vital strategy for discovering new therapeutic agents with improved properties. nih.govresearchgate.net The Amaryllidaceae alkaloid Zephycandidine A possesses an imidazo[1,2-f]phenanthridine (B1589575) core and has been the subject of synthetic efforts to produce analogues with enhanced biological activity. mdpi.combangor.ac.uk

Research into the synthesis of Zephycandidine A analogues has demonstrated the utility of substituted ortho-bromobenzonitriles as key intermediates. preprints.org Specifically, a synthetic route has been developed that utilizes ortho-bromobenzonitriles bearing alkoxy substituents to construct the core structure of these alkaloids. In one such synthesis, a closely related isomer, 2-Bromo-5-isopropoxy-4-methoxybenzonitrile, was prepared from its corresponding benzaldehyde (B42025) and used to build a modified phenanthridine (B189435) ring system. preprints.org This documented use underscores the practical value of the 2-bromo-alkoxy-benzonitrile scaffold as a readily available building block for accessing the complex architecture of Zephycandidine A and its derivatives. mdpi.com

Utility in Developing Advanced Chemical Intermediates

Beyond its direct use in building target molecules, this compound is a precursor for other, more advanced chemical intermediates. The true value of such a building block lies in its capacity for diverse chemical transformations. guidechem.com

For example, while the bromine atom allows for elaboration through cross-coupling, the nitrile group offers an independent reaction pathway. It can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative. This transformation replaces the nitrile with a carboxylic acid, a versatile functional group that can participate in amide bond formation, esterification, or other key synthetic reactions. Alternatively, the nitrile can be reduced, for example using lithium aluminum hydride, to furnish a primary amine (aminomethyl group). This conversion opens up possibilities for synthesizing a completely different class of compounds where a basic nitrogen atom can be incorporated into heterocyclic systems or used as a point of attachment for other moieties. guidechem.com This functional group interconversion allows a single starting material to serve as a gateway to multiple classes of advanced intermediates.

Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, the IR spectrum would confirm the presence of key functional groups.

A strong, sharp absorption band characteristic of the nitrile (C≡N) group stretch is expected around 2220-2230 cm⁻¹ nih.govaip.orgresearchgate.net. The presence of C-O ether linkages from the methoxy (B1213986) and isopropoxy groups would be indicated by strong absorptions in the 1200-1300 cm⁻¹ (asymmetric stretching) and 1000-1100 cm⁻¹ (symmetric stretching) regions. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. Aliphatic C-H stretching from the alkyl groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹ nih.gov. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500-700 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3030 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| Nitrile C≡N | Stretching | 2220 - 2230 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether C-O | Asymmetric Stretching | 1200 - 1300 |

| Ether C-O | Symmetric Stretching | 1000 - 1100 |

| C-Br | Stretching | 500 - 700 |

Note: These ranges are based on established infrared spectroscopy correlation tables and data from similar benzonitrile (B105546) derivatives jchps.comresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer are commonly used for this purpose beilstein-journals.org.

For this compound (formula: C₁₁H₁₂BrNO₂), the monoisotopic mass is predicted to be 269.00513 Da uni.lu. HRMS analysis would aim to detect the molecular ion peak [M]⁺ or common adducts such as [M+H]⁺ or [M+Na]⁺. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity (M⁺ and M+2⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes documentsdelivered.comresearchgate.net. This isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule.

Table 4: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₁H₁₃BrNO₂⁺ | 270.01241 |

| [M+Na]⁺ | C₁₁H₁₂BrNNaO₂⁺ | 291.99435 |

| [M+NH₄]⁺ | C₁₁H₁₆BrN₂O₂⁺ | 287.03895 |

Source: Predicted data from PubChem database uni.lu.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing non-volatile compounds like substituted benzonitriles helixchrom.com. A reversed-phase setup, typically using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for purity analysis. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic system of the molecule absorbs strongly.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for thermally stable and volatile compounds documentsdelivered.comresearchgate.net. The method provides separation based on boiling point and polarity, and the mass spectrometer allows for the identification of any impurities present. Commercial suppliers of this compound report purities of around 97%, which are typically determined by these chromatographic methods vibrantpharma.com.

Future Research Perspectives and Methodological Advancements

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry and atom economy are central to modern synthetic chemistry, aiming to reduce waste and environmental impact. primescholars.com Future research into the synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzonitrile should prioritize these aspects.

Current Synthetic Landscape for Related Compounds:

The synthesis of substituted benzonitriles often involves multi-step processes that may not be optimized for atom economy. For instance, the preparation of 2-bromo-5-methoxybenzonitrile (B150773) can start from 2-bromo-5-methoxybenzoic acid, which is heated to high temperatures with ammonia (B1221849) gas. guidechem.com This process, while potentially effective, involves high energy consumption and the handling of gaseous ammonia. Another common route to similar structures involves the bromination of a substituted benzaldehyde (B42025) followed by further modifications. google.com

Future Directions for Sustainable Synthesis:

Catalytic Approaches: The development of catalytic methods for the direct cyanation of a suitably substituted bromo-isopropoxy-methoxybenzene precursor would be a significant advancement. This could involve transition metal catalysts (e.g., palladium or copper) that can facilitate the introduction of the nitrile group with high efficiency and selectivity, reducing the need for stoichiometric reagents.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and allow for easier scale-up. This methodology can be particularly advantageous for reactions involving hazardous reagents or intermediates.

Bio-catalysis: Exploring enzymatic routes for the synthesis of precursors or the final compound could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Table of Related Benzonitrile (B105546) Syntheses

| Compound | Starting Material(s) | Key Reagents/Conditions | Reference |

| 2-Bromo-5-methoxybenzonitrile | 2-bromo-5-methoxybenzoic acid | Ammonia gas, high temperature (200-260°C) | guidechem.com |

| 2-bromo-4,5-dimethoxy benzenepropanenitrile | 3,4-dimethoxy benzaldehyde, bromine | Acetic acid, followed by reaction with acetonitrile (B52724) and reduction | google.com |

Exploration of Novel Chemical Transformations

The functional groups present in this compound—a nitrile, a bromine atom, and two alkoxy groups—offer a rich playground for exploring novel chemical transformations.

Potential Reactions Based on Functional Groups:

Nitrile Group Transformations: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up pathways to new classes of compounds.

Cross-Coupling Reactions: The bromine atom is an ideal handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position, leading to a diverse array of more complex molecules.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group can activate the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo substituent under specific conditions.

Mechanistic Studies of Reactions Involving the Compound

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. Future research should focus on elucidating the mechanisms of reactions involving this compound.

Areas for Mechanistic Investigation:

Kinetics and Thermodynamics: Detailed kinetic studies of key transformations, such as cross-coupling reactions or nitrile hydrolysis, would provide valuable data on reaction rates and activation energies. Thermodynamic studies would help in understanding the stability of intermediates and products.

Intermediate Characterization: The identification and characterization of reaction intermediates, using techniques like spectroscopy (NMR, IR) and mass spectrometry, are essential for confirming proposed reaction pathways.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can be a powerful tool to trace the movement of atoms throughout a reaction, providing definitive evidence for specific mechanistic steps.

Computational Design and Predictive Applications in Chemical Synthesis

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. A computational study on the related compound 2-Bromo-5-methoxybenzonitrile has demonstrated the utility of Density Functional Theory (DFT) in understanding its electronic structure and vibrational properties. jchps.com

Future Computational Research Directions:

Reaction Pathway Modeling: DFT calculations can be used to model the reaction pathways of potential transformations of this compound. This can help in identifying the most energetically favorable routes and predicting potential side products.

Prediction of Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of new compounds derived from this compound.

Virtual Screening: If this compound or its derivatives are explored for biological applications, computational docking studies can be used to predict their binding affinity to specific protein targets, thus guiding the design of more potent molecules.

Q & A

Q. How can researchers optimize the synthesis of 2-bromo-4-isopropoxy-5-methoxybenzonitrile to achieve high regioselectivity?

- Methodological Answer : The synthesis typically involves sequential substitution reactions. For bromination, controlled temperature (0–5°C) and stoichiometric HBr can minimize side products like di-brominated analogs . For alkoxylation (isopropoxy/methoxy), Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) under inert atmospheres improves yield. Solvent choice (e.g., DMF for polar intermediates) and base selection (K₂CO₃ vs. Cs₂CO₃) influence reaction efficiency. Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and confirm regiochemistry using NOESY NMR to distinguish ortho/para substituents .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H NMR should show distinct signals for isopropoxy (δ 1.2–1.4 ppm, doublet) and methoxy (δ 3.8–4.0 ppm, singlet). C NMR confirms nitrile carbon at ~115 ppm .

- IR : A sharp peak ~2230 cm (C≡N stretch) and absence of OH stretches (>3000 cm) validate functional groups .

- Mass Spectrometry : ESI-MS should exhibit [M+H] at m/z 286.0 (calc. 285.04 for CHBrNO) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in amber glass vials at –20°C under argon to avoid hydrolysis of the nitrile group. Desiccate with silica gel to prevent moisture-induced decomposition. Avoid prolonged exposure to light, which may cleave the isopropoxy group .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of substituents on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating isopropoxy and methoxy groups activate the aromatic ring toward electrophilic substitution but sterically hinder Pd-catalyzed couplings. DFT calculations (e.g., Gaussian 16) can map electron density to predict reactivity. Experimentally, compare Suzuki-Miyaura coupling rates with phenylboronic acids under varying Pd catalysts (Pd(OAc)₂ vs. PdCl₂). LC-MS tracks intermediate formation, while Hammett plots quantify substituent effects .

Q. How can researchers resolve contradictions in reported catalytic systems for functionalizing this compound?

- Methodological Answer : Discrepancies in catalyst efficiency (e.g., Pd vs. Cu) may arise from solvent polarity or ligand steric effects. Design a fractional factorial experiment varying:

Q. What computational methods predict the stability of this compound under radical reaction conditions?

- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model bond dissociation energies (BDEs) under radical initiators (e.g., AIBN). Compare with experimental EPR data to detect radical intermediates. QM/MM hybrid methods can simulate reaction pathways for bromine abstraction, highlighting stability trends relative to analogs like 2-bromo-5-nitrobenzonitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.